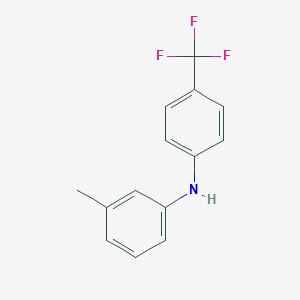
3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline is an organic compound with the molecular formula C8H8F3N It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and a trifluoromethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated precursor with an amine. For instance, the reaction of 4-chloro-3-methylbenzotrifluoride with aniline in the presence of a base can yield the desired product . Another method involves the reduction of a nitroarene intermediate, such as 4-nitro-3-methylbenzotrifluoride, followed by amination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The nitration of toluene derivatives, followed by catalytic hydrogenation, can produce the corresponding aniline derivatives. These processes are typically carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group at the 3-position.
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with the methyl group at the 2-position.
N-Phenyl-3-(trifluoromethyl)aniline: Similar structure but with an additional phenyl group.
Uniqueness
3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline is unique due to the specific positioning of the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C14H12F3N |
|---|---|
Poids moléculaire |
251.25 g/mol |
Nom IUPAC |
3-methyl-N-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H12F3N/c1-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)14(15,16)17/h2-9,18H,1H3 |
Clé InChI |
YSCCNXOLFBGDIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12929117.png)
![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)
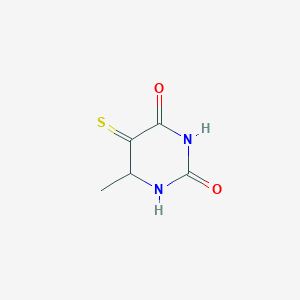
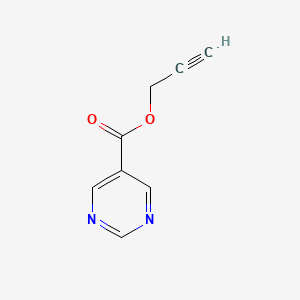
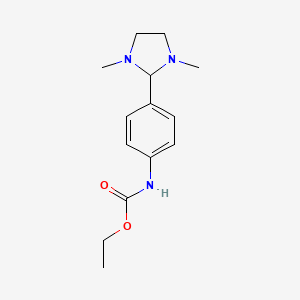
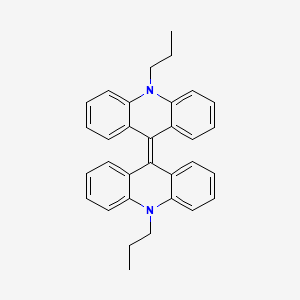
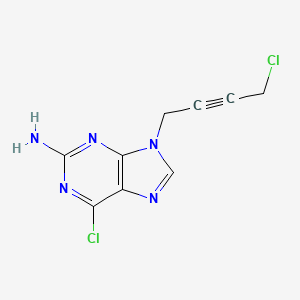

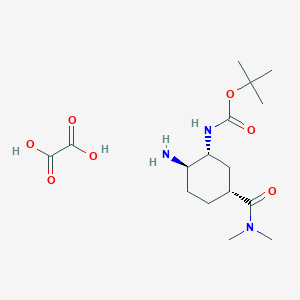

![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
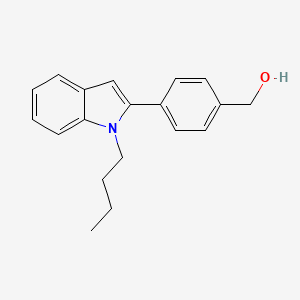
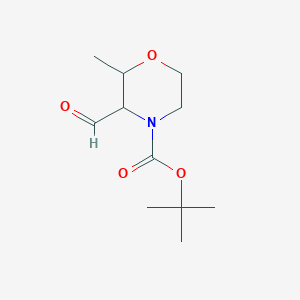
![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)
